

Spectroscopic Data of 2-Chloro-3-methylbutane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3-methylbutane

Cat. No.: B3192504

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-chloro-3-methylbutane**, a halogenated alkane with applications in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **2-chloro-3-methylbutane**, both ^1H and ^{13}C NMR provide key insights into its atomic connectivity.

^1H NMR Spectroscopy

The proton NMR spectrum of **2-chloro-3-methylbutane** is characterized by four distinct signals, with a relative integration ratio of 1:1:3:6. Due to the challenges in sourcing a publicly available experimental spectrum, the following data is based on established principles of NMR spectroscopy and predicted values.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz
H-2 (CH-Cl)	3.8 - 4.2	Doublet of Quartets	1H	J = 6.5, 6.5
H-3 (CH)	2.0 - 2.3	Multiplet	1H	-
H-1 (CH ₃)	1.5 - 1.7	Doublet	3H	J = 6.5
H-4, H-5 (2 x CH ₃)	1.0 - 1.2	Doublet	6H	J = 6.8

Note: Predicted values are based on empirical data and computational models. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **2-chloro-3-methylbutane** will show four signals, corresponding to the four unique carbon environments in the molecule.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-2 (CH-Cl)	65 - 70
C-3 (CH)	35 - 40
C-1 (CH ₃)	20 - 25
C-4, C-5 (2 x CH ₃)	18 - 22

Note: Predicted values are based on empirical data and computational models. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-chloro-3-methylbutane** is dominated by C-H and C-Cl bond vibrations.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2870-2960	C-H stretch (alkane)	Strong
1465	C-H bend (CH ₂)	Medium
1370	C-H bend (CH ₃)	Medium
850-550	C-Cl stretch	Strong

The C-Cl stretching vibration for a secondary alkyl chloride, such as **2-chloro-3-methylbutane**, is typically observed in the 610-540 cm⁻¹ range.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **2-chloro-3-methylbutane** shows a characteristic molecular ion peak and several major fragment ions.

m/z	Ion	Relative Intensity (%)	Notes
108	[M+2] ⁺	~33 (of M ⁺)	Molecular ion with ³⁷ Cl isotope
106	[M] ⁺	100	Molecular ion with ³⁵ Cl isotope
71	[C ₅ H ₁₁] ⁺	High	Loss of Cl radical
43	[C ₃ H ₇] ⁺	High	Isopropyl cation (base peak)

The presence of chlorine is readily identified by the M+2 peak, which is approximately one-third the intensity of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[1] The base peak at m/z 43 corresponds to the stable isopropyl carbocation.[1]

Experimental Protocols

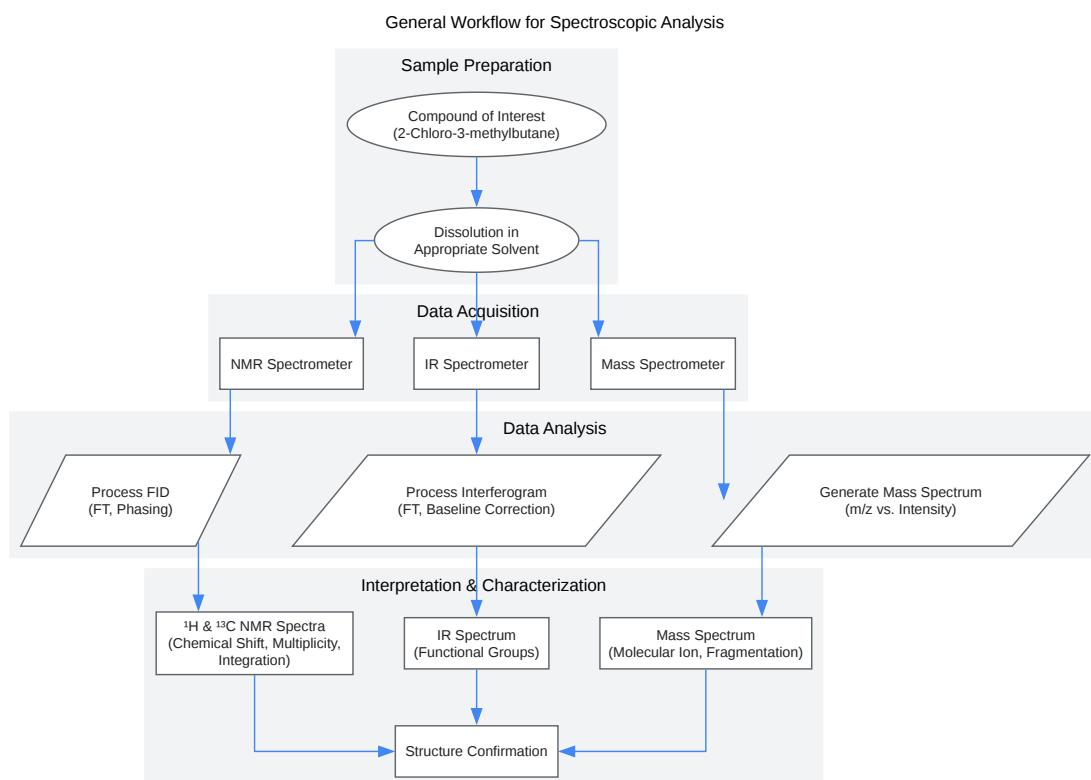
The following are generalized experimental protocols for the acquisition of spectroscopic data for alkyl halides like **2-chloro-3-methylbutane**.

NMR Spectroscopy

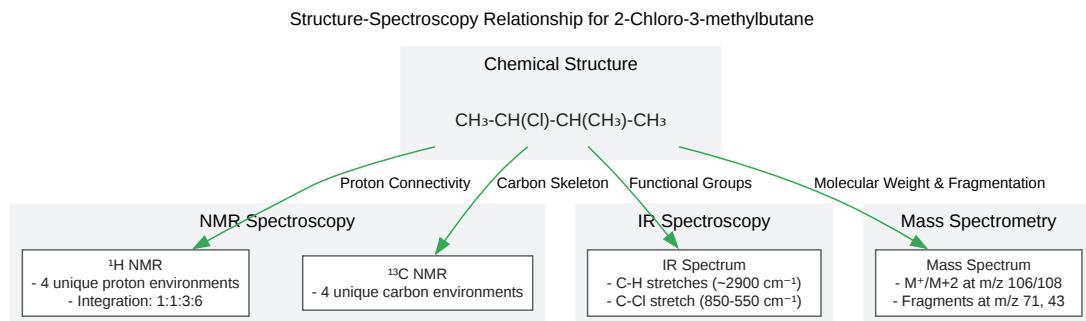
- Sample Preparation: A sample of 5-25 mg of **2-chloro-3-methylbutane** is dissolved in approximately 0.75 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Data Acquisition: The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is acquired using a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-chloro-3-methylbutane**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A background spectrum of the clean salt plates is first recorded. The sample spectrum is then recorded over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).


Mass Spectrometry (MS)

- Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct injection probe.
- Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment. This is known as electron ionization (EI).


- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

The following diagrams illustrate the relationship between the structure of **2-chloro-3-methylbutane** and its spectroscopic data, as well as a general workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Relationship between the structure and spectroscopic data of **2-chloro-3-methylbutane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butane, 2-chloro-3-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 2-Chloro-3-methylbutane: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3192504#2-chloro-3-methylbutane-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com